N-(1,3-benzodioxol-5-yl)furan-2-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-benzodioxol-5-yl-2-furamide is 231.05315777 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as 1-benzo[1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . These compounds are believed to target microtubules and their component protein, tubulin , which are crucial for cell division and are common targets for anticancer agents .
Mode of Action
Related compounds have been shown to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structure . This causes a mitotic blockade and induces cell apoptosis, effectively inhibiting the proliferation of cancer cells .
Pharmacokinetics
The compound’s physical and chemical properties such as density (1424g/cm3), boiling point (2703ºC at 760 mmHg), and molecular weight (23120400) have been reported . These properties could potentially influence its pharmacokinetics and bioavailability.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)furan-2-carboxamide could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
It is known that compounds with a 1,3-benzodioxole moiety have been reported to possess a broad spectrum of biological activities
Cellular Effects
Preliminary studies suggest that similar compounds may have anticancer activity against various cancer cell lines
Molecular Mechanism
It is predicted that it may exert its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Biological Activity
N-(1,3-benzodioxol-5-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound has a molecular weight of approximately 231.20 g/mol and exhibits specific physical properties that influence its biological activity. The compound's structure includes a furan ring and a benzodioxole moiety, which are known to contribute to various biological effects.
Research indicates that compounds with similar structures can exert their effects through several mechanisms:
- Cell Cycle Arrest and Apoptosis : Similar compounds have been shown to induce cell cycle arrest at the S phase and promote apoptosis in cancer cells. This suggests that this compound may have similar effects, potentially making it a candidate for anticancer therapy.
- Microtubule Modulation : Related compounds have been reported to modulate microtubule assembly by either suppressing tubulin polymerization or stabilizing microtubule structures, which is crucial for cell division and stability.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MDA-MB468 (Breast cancer) | 2.74 | Induces apoptosis |
Compound B | HCT15 (Colon cancer) | 2.37 | Cell cycle arrest |
Compound C | PC-3 (Prostate cancer) | 2.68 | Microtubule stabilization |
These findings suggest that this compound could similarly affect various cancer cell lines through apoptosis induction and cell cycle modulation .
Antimicrobial Activity
The compound's furan structure has been associated with antibacterial properties. Preliminary studies suggest that derivatives of furan exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | Significant |
Staphylococcus aureus | Moderate |
Bacillus cereus | High |
These results indicate the potential for this compound to serve as an antimicrobial agent .
Case Studies
Case Study 1: Anticancer Efficacy
In a recent study involving various cancer cell lines, this compound demonstrated significant growth inhibition. The study measured the IC50 values across different cell lines, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antibacterial activity of the compound against common pathogens. The results showed that the compound effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics like streptomycin and tetracycline .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-12(10-2-1-5-15-10)13-8-3-4-9-11(6-8)17-7-16-9/h1-6H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZQUUFEQWTGNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349887 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5246-86-6 |
Source
|
Record name | N-(1,3-benzodioxol-5-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20349887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.